molecular formula C26H22N4O B14964955 7-(4-methoxyphenyl)-N-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(4-methoxyphenyl)-N-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B14964955
M. Wt: 406.5 g/mol
InChI Key: RYYBBPABLRANOW-UHFFFAOYSA-N
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Description

7-(4-methoxyphenyl)-N-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methoxyphenyl)-N-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, including the formation of the pyrrolo[2,3-d]pyrimidine core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as 4-methoxyphenylamine, 4-methylphenylamine, and phenylboronic acid. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(4-methoxyphenyl)-N-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound.

Scientific Research Applications

7-(4-methoxyphenyl)-N-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: The compound is of interest for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It may be used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 7-(4-methoxyphenyl)-N-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-(4-methoxyphenyl)-N-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine include other pyrrolo[2,3-d]pyrimidine derivatives with different substituents. Examples include:

  • 7-(4-chlorophenyl)-N-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • 7-(4-fluorophenyl)-N-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the methoxy and methyl groups, along with the phenyl rings, contributes to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C26H22N4O

Molecular Weight

406.5 g/mol

IUPAC Name

7-(4-methoxyphenyl)-N-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C26H22N4O/c1-18-8-10-20(11-9-18)29-25-24-23(19-6-4-3-5-7-19)16-30(26(24)28-17-27-25)21-12-14-22(31-2)15-13-21/h3-17H,1-2H3,(H,27,28,29)

InChI Key

RYYBBPABLRANOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)OC)C5=CC=CC=C5

Origin of Product

United States

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